

A Comprehensive Spectroscopic and Analytical Guide to Butyl Chloroacetate

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Compound of Interest

Compound Name: *Butyl chloroacetate*

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This technical guide provides an in-depth exploration of the spectral characteristics of **butyl chloroacetate**, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the structural information that can be gleaned from each spectrum, the rationale behind the observed spectral features, and the practical aspects of data acquisition.

Introduction to Butyl Chloroacetate: A Versatile Chemical Building Block

Butyl chloroacetate (*n-butyl chloroacetate*), with the chemical formula $C_6H_{11}ClO_2$, is a colorless liquid and a valuable bifunctional compound.^{[1][2]} Its structure incorporates both an ester and an alkyl halide, making it a versatile reagent for introducing a butoxycarbonylmethyl moiety in organic synthesis. Accurate and comprehensive characterization of this compound is paramount for its effective use and for quality control in its production and application. Spectroscopic techniques such as NMR, IR, and MS provide a powerful toolkit for confirming its identity, purity, and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.

^1H NMR Spectroscopy: A Proton's Perspective

Proton NMR (^1H NMR) provides detailed information about the number of different types of protons in a molecule, their relative numbers, and their proximity to other protons. The ^1H NMR spectrum of **butyl chloroacetate** is characterized by distinct signals corresponding to the different proton environments in the butyl chain and the chloroacetyl group.

Table 1: ^1H NMR Spectral Data for **Butyl Chloroacetate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.20	Triplet	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~4.06	Singlet	2H	Cl-CH ₂ -C(=O)-
~1.66	Multiplet	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~1.39	Multiplet	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~0.96	Triplet	3H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument frequency.^{[3][4]}

Interpretation of the ^1H NMR Spectrum:

The downfield shift of the triplet at approximately 4.20 ppm is attributed to the methylene protons directly attached to the electron-withdrawing oxygen atom of the ester group. The singlet at around 4.06 ppm corresponds to the methylene protons adjacent to the carbonyl group and the chlorine atom, both of which are strongly deshielding. The multiplets at approximately 1.66 ppm and 1.39 ppm represent the two methylene groups in the middle of the butyl chain. The upfield triplet at about 0.96 ppm is characteristic of the terminal methyl group of the butyl chain, which is the most shielded set of protons.

Diagram 1: ^1H NMR Assignments for **Butyl Chloroacetate**

Caption: Correlation of ^1H NMR peaks with the molecular structure of **butyl chloroacetate**.

^{13}C NMR Spectroscopy: Mapping the Carbon Framework

Carbon-13 NMR (^{13}C NMR) provides information about the different types of carbon atoms in a molecule. Each unique carbon environment gives rise to a distinct signal in the spectrum.

Table 2: ^{13}C NMR Spectral Data for **Butyl Chloroacetate**

Chemical Shift (δ) ppm	Assignment
~167	C=O
~66	-O-CH ₂ -
~41	Cl-CH ₂ -
~30	-O-CH ₂ -CH ₂ -
~19	-CH ₂ -CH ₂ -CH ₃
~13	-CH ₃

Note: Chemical shifts are approximate and can vary based on experimental conditions.^[3]

Interpretation of the ^{13}C NMR Spectrum:

The most downfield signal at approximately 167 ppm is characteristic of the carbonyl carbon of the ester group. The signal at around 66 ppm corresponds to the carbon of the methylene group directly bonded to the ester oxygen. The carbon atom attached to the chlorine atom appears at about 41 ppm. The remaining signals at approximately 30, 19, and 13 ppm are assigned to the other three carbons of the butyl chain, with the chemical shift decreasing as the distance from the electron-withdrawing ester group increases.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands for **Butyl Chloroacetate**

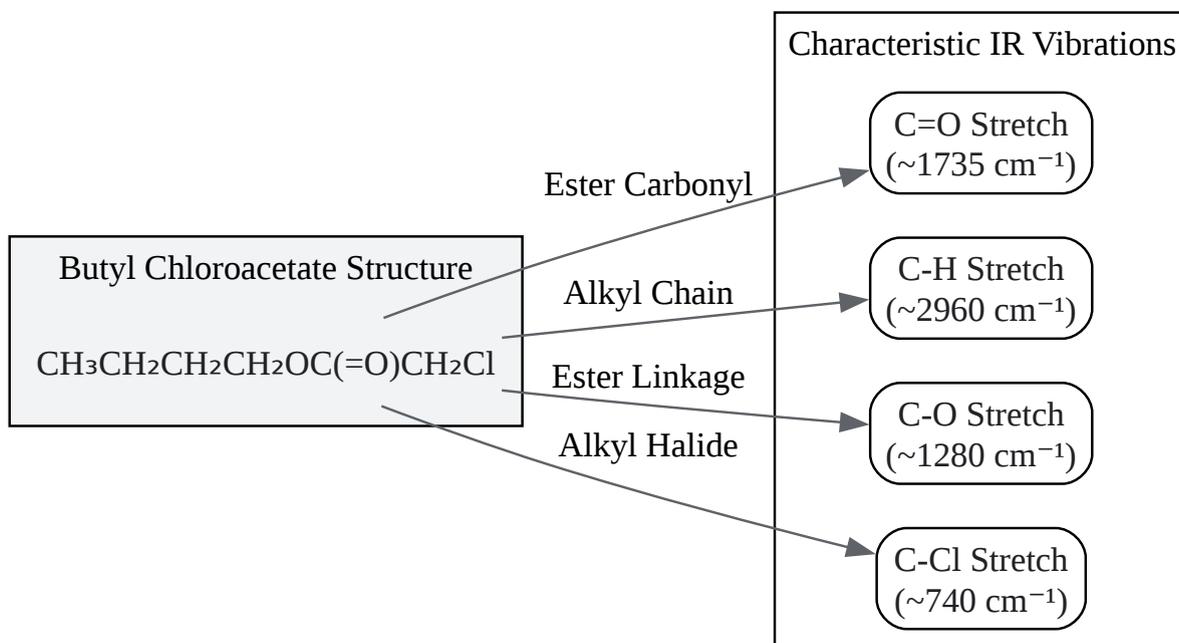
Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~2960	Strong	C-H stretch (aliphatic)
~1735	Strong	C=O stretch (ester)
~1280	Strong	C-O stretch (ester)
~740	Strong	C-Cl stretch

Note: Peak positions are approximate.[\[5\]](#)[\[6\]](#)

Interpretation of the IR Spectrum:

The IR spectrum of **butyl chloroacetate** is dominated by a strong, sharp absorption band around 1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester functional group. The presence of strong C-H stretching vibrations around 2960 cm⁻¹ confirms the aliphatic nature of the butyl group. A strong band at approximately 1280 cm⁻¹ is indicative of the C-O stretching vibration of the ester linkage. Finally, the absorption band in the region of 740 cm⁻¹ can be attributed to the C-Cl stretching vibration.

Diagram 2: Key Functional Group Vibrations in **Butyl Chloroacetate**



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Caption: Correlation of key IR absorption bands with functional groups in **butyl chloroacetate**.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.

Table 4: Major Fragments in the Mass Spectrum of **Butyl Chloroacetate**

m/z	Proposed Fragment
150/152	$[\text{C}_6\text{H}_{11}\text{ClO}_2]^+$ (Molecular Ion)
93/95	$[\text{CH}_2\text{ClC}(=\text{O})\text{O}]^+$
57	$[\text{C}_4\text{H}_9]^+$ (Butyl cation)
56	$[\text{C}_4\text{H}_8]^+$
41	$[\text{C}_3\text{H}_5]^+$

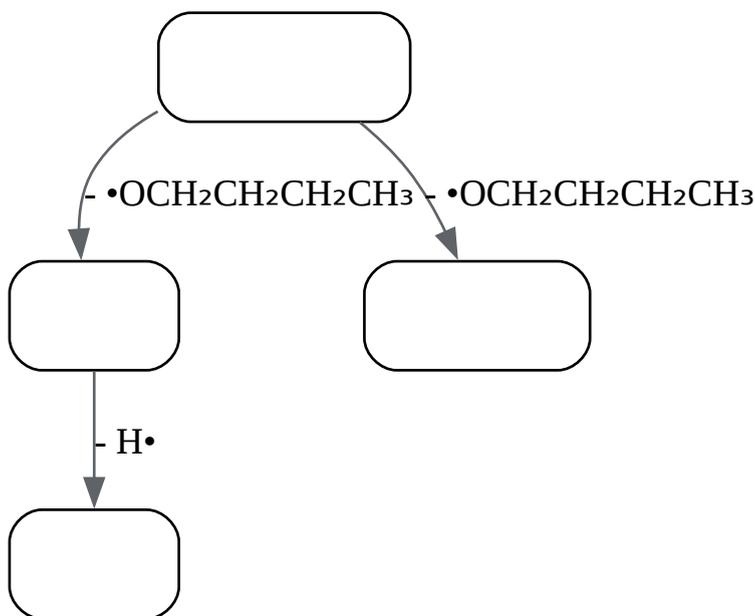
Note: The presence of chlorine isotopes (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) results in M+2 peaks for chlorine-containing fragments.[\[2\]](#)

Interpretation of the Mass Spectrum:

The mass spectrum of **butyl chloroacetate** shows a molecular ion peak at m/z 150, corresponding to the molecular weight of the compound with the ^{35}Cl isotope. The characteristic M+2 peak at m/z 152, with approximately one-third the intensity of the m/z 150 peak, confirms the presence of a single chlorine atom.

A common fragmentation pathway for esters is the cleavage of the C-O bond, leading to the formation of an acylium ion or an alkoxy radical. Another significant fragmentation is the loss of the butoxy group to form the chloroacetyl cation. The base peak is often the butyl cation at m/z 57, formed by the cleavage of the ester bond with charge retention on the alkyl fragment. The peak at m/z 56 can arise from the loss of a hydrogen atom from the butyl cation.

Diagram 3: Simplified Fragmentation Pathway of **Butyl Chloroacetate**



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